Bismuth chromate hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
12010-39-8 |
|---|---|
Molecular Formula |
BiCrHO5 |
Molecular Weight |
341.98 g/mol |
IUPAC Name |
bismuth;dioxido(dioxo)chromium;hydroxide |
InChI |
InChI=1S/Bi.Cr.H2O.4O/h;;1H2;;;;/q+3;;;;;2*-1/p-1 |
InChI Key |
JFZRJZVGSXHKMW-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-][Cr](=O)(=O)[O-].[Bi+3] |
Origin of Product |
United States |
Synthesis Methodologies for Bismuth Chromate Hydroxide
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a widely utilized method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. nii.ac.jp This technique is advantageous for its ability to produce well-defined crystal structures and control particle shape and size with minimal impurity incorporation. nii.ac.jp
Conventional hydrothermal synthesis involves placing precursor materials in an aqueous solution within a sealed vessel, known as a Teflon-lined stainless-steel autoclave, and heating it above the boiling point of water. oup.com For bismuth-based chromates, this typically involves using bismuth and chromium salts as precursors. For instance, a facile hydrothermal reaction to synthesize a related novel bismuth chromate (B82759), Bi₈(CrO₄)O₁₁, involved reacting sodium bismuthate (NaBiO₃) with chromium nitrate (B79036) (Cr(NO₃)₃) in deionized water. oup.com The mixture was heated to 180°C for 6 hours. oup.com A similar one-pot hydrothermal method was used to prepare hydrogen bismuth chromium oxide (HBi₃(CrO₄)O₃) nano-sheets and rods at 120°C for 20 hours. researchgate.net Although these examples produce different stoichiometries, the fundamental principles of reacting bismuth and chromium precursors under elevated temperature and pressure in a sealed system are directly applicable to the synthesis of bismuth chromate hydroxide (B78521).
Table 1: Example Parameters for Conventional Hydrothermal Synthesis of a Bismuth Chromate Compound
| Parameter | Value/Condition | Reference |
|---|---|---|
| Bismuth Precursor | NaBiO₃ | oup.com |
| Chromium Precursor | Cr(NO₃)₃ | oup.com |
| Solvent | Deionized Water | oup.com |
| Temperature | 180°C | oup.com |
| Reaction Time | 6 hours | oup.com |
| Product | Bi₈(CrO₄)O₁₁ Nanorods | oup.com |
To accelerate the synthesis process, microwave-assisted hydrothermal methods have been developed. pku.edu.cnccspublishing.org.cn This approach uses microwave irradiation to achieve rapid and uniform volumetric heating of the reaction mixture, which significantly shortens the reaction time compared to conventional heating methods. pku.edu.cnhep.com.cn The rapid heating can lead to the formation of highly crystalline and uniform Bi₂CrO₆ crystals within minutes. pku.edu.cnccspublishing.org.cn This acceleration is attributed to the direct coupling of microwave energy with the solvent and precursor molecules, promoting faster nucleation and growth reactions. pku.edu.cnhep.com.cn Studies on the synthesis of Bi₂CrO₆ have shown that the microwave-assisted method produces crystals with improved charge separation properties compared to those made via conventional methods. pku.edu.cn
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Bi₂CrO₆
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Heating Method | Reflux in heating mantle | Microwave Irradiation | ccspublishing.org.cn |
| Reaction Temperature | 120°C | 160°C | ccspublishing.org.cn |
| Reaction Time | > 60 minutes for full transformation | Minutes for crystal formation | pku.edu.cnccspublishing.org.cn |
| Key Advantage | Simpler equipment | Greatly accelerated reaction kinetics | pku.edu.cn |
The final properties of hydrothermally synthesized bismuth chromate hydroxide, such as crystal size, shape, and degree of agglomeration, are highly dependent on several key reaction parameters. nii.ac.jp Controlling these factors is crucial for tailoring the material for specific applications.
pH: The pH of the reaction solution is a critical factor. nii.ac.jp For instance, in the microwave-assisted synthesis of bismuth oxide, the transformation from bismuth hydroxide to bismuth oxide is controlled by the pH value, with crystalline single-phase products forming at a pH ≥12. researchgate.net
Temperature and Time: The reaction temperature and duration directly influence the kinetics of crystal nucleation and growth. nii.ac.jp Higher temperatures and longer reaction times generally lead to larger crystals and higher crystallinity. ccspublishing.org.cnresearchgate.net
Precursor Ratio: The molar ratio of the starting materials, such as the bismuth and chromium sources, can determine the stoichiometry and phase purity of the final product. nii.ac.jp
Additives: The use of chelating agents or surfactants can influence morphology by selectively adsorbing onto different crystal facets, thereby controlling their relative growth rates and leading to specific shapes like nanorods or nanosheets. researchgate.net
Table 3: Key Parameters and Their Influence on Crystal Growth
| Parameter | Influence on Synthesis | Reference |
|---|---|---|
| pH | Controls phase composition and the transformation of hydroxide precursors. | nii.ac.jpresearchgate.net |
| Temperature | Affects reaction rate, crystallinity, and phase purity. | nii.ac.jpresearchgate.net |
| Reaction Time | Impacts the completeness of the reaction and the size of the resulting crystals. | nii.ac.jp |
| Precursor Ratio | Determines the stoichiometry and can prevent the formation of impurity phases. | nii.ac.jp |
Room-Temperature One-Pot Synthesis Strategies
Table 4: Summary of Room-Temperature One-Pot Synthesis
| Aspect | Description | Reference |
|---|---|---|
| Methodology | Facile, one-pot synthesis | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
| Key Feature | No templates or capping agents required | researchgate.net |
| Product Crystal System | Monoclinic | researchgate.net |
| Observed Morphology | Nanoparticles arranged in microspheres | researchgate.net |
Exploration of Other Synthetic Routes
Beyond the primary methods, researchers have explored other routes for synthesizing related bismuth chromate compounds, which could potentially be adapted for this compound. A direct mixing method has been used to synthesize a novel bismuth chromate material, Cr₂Bi₃O₁₁, which showed high photocatalytic activity. rsc.org Additionally, solid-phase or ceramic synthesis methods, which involve high-temperature calcination of precursor oxides, are common for producing complex oxides but often require multiple stages of heating and grinding to achieve a homogeneous product. mathnet.ru Electrochemical synthesis has also been investigated for producing basic bismuth nitrates, where parameters like current density and thermal treatment influence the final product's morphology and crystal structure. researchgate.net These alternative routes highlight the diverse chemical strategies available for producing bismuth-based oxide materials.
Structural Elucidation and Crystallographic Studies of Bismuth Chromate Hydroxide
Crystal Structure Polymorphism (e.g., Orthorhombic and Monoclinic Modifications)
Bismuth chromate (B82759) hydroxide (B78521), with the general formula Bi(OH)CrO₄, exhibits dimorphism, meaning it can exist in two different crystal structures: an orthorhombic and a monoclinic form. scispace.com The orthorhombic modification is considered the more stable phase at room temperature. scispace.com
The primary distinction between the orthorhombic and monoclinic modifications of Bi(OH)CrO₄ lies in the arrangement of the formal BiOHCrO₄ layers along the x-axis. scispace.com While structurally similar, this difference in stacking leads to distinct crystallographic parameters.
Below is a comparative table of the crystallographic data for the two polymorphs of Bi(OH)CrO₄:
| Property | Orthorhombic Bi(OH)CrO₄ | Monoclinic Bi(OH)CrO₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 7.78 | 7.82 |
| b (Å) | 9.86 | 9.85 |
| c (Å) | 7.34 | 7.32 |
| β (°) | 90 | 115.5 |
| Z (formula units/cell) | 4 | 4 |
This table presents a summary of crystallographic data for the two known polymorphs of Bismuth Chromate Hydroxide.
The crystal structures of many bismuth-based compounds, including this compound, are characterized by layered architectures. In the case of Bi(OH)CrO₄, these layers are composed of square aggregates with the probable formula Bi₄(OH)₄⁴⁺. scispace.com These finite groups of bismuth and non-tetrahedral oxygen atoms are a key feature, distinguishing them from compounds like BiOCl which have endless sheets. scispace.com
Another relevant compound, Bi₂CrO₆, showcases a layered structure where [CrO₄]²⁻ tetrahedra are sandwiched between [Bi₂O₂]²⁺ layers. acs.org This layered arrangement is a common motif in the Aurivillius phase family of bismuth oxides, which are known for their interesting electronic and photocatalytic properties. researchgate.net
Detailed Analysis of Polyhedral Networks (e.g., [Bi₆O₄(OH)₄]⁶⁺, [Bi₆O₅(OH)₃]⁵⁺, [BiOx] and [CrOy] polyhedrons)
In many basic bismuth salts, complex polycations such as [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ are observed. dtu.dkscispace.com These cluster ions are fundamental building blocks in the crystal structures of various basic bismuth nitrates and can also be relevant to understanding the structures of other basic bismuth salts like the chromates.
The coordination of oxygen atoms around bismuth ([BiOx] polyhedra) is often distorted due to the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion. This results in a variety of coordination numbers and geometries. For instance, in Bi₈(CrO₄)O₁₁, the bismuth atoms are found in five-fold pyramids, six-fold trigonal prisms, and octahedra. researchgate.net In Bi(OH)CrO₄, the coordination around bismuth can be described as 6+n, indicating six strongly bonded oxygen atoms and additional, more distant neighbors. scispace.com
The chromium atoms in these compounds are typically found in a tetrahedral coordination with oxygen ([CrO₄]²⁻ polyhedra), forming isolated chromate groups. acs.orgresearchgate.net
Characterization of Specific this compound Phases (e.g., Bi(OH)CrO₄, Bi₈(CrO₄)O₁₁, Bi₂CrO₆)
Several distinct phases of bismuth chromate and its derivatives have been synthesized and structurally characterized.
Bi(OH)CrO₄ : As previously discussed, this compound is dimorphous, with stable orthorhombic and metastable monoclinic forms. scispace.com Its structure is characterized by layers of Bi₄(OH)₄⁴⁺ aggregates and CrO₄²⁻ tetrahedra. scispace.com
Bi₈(CrO₄)O₁₁ : This phase crystallizes in the monoclinic space group P2₁/m. researchgate.net Its structure consists of slabs built from (CrO₄)²⁻ tetrahedra and distorted bismuth polyhedra. researchgate.net
Bi₂CrO₆ : A triclinic phase of bismuth chromate has been reported, which exhibits a broad light absorption range, making it a candidate for photocatalytic applications. researchgate.netresearchgate.net The structure of triclinic Bi₂CrO₆ consists of [CrO₄]²⁻ tetrahedra situated between [Bi₂O₂]²⁺ layers. acs.org
Here is a table summarizing the crystallographic data for these specific phases:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Bi(OH)CrO₄ (orthorhombic) | Orthorhombic | Pnma | 7.78 | 9.86 | 7.34 | 90 | 90 | 90 |
| Bi(OH)CrO₄ (monoclinic) | Monoclinic | P2₁/c | 7.82 | 9.85 | 7.32 | 90 | 115.5 | 90 |
| Bi₈(CrO₄)O₁₁ | Monoclinic | P2₁/m | 9.657 | 11.934 | 13.868 | 90 | 104.14 | 90 |
| Bi₂CrO₆ | Triclinic | P1 | 5.7967 | 5.9754 | 8.2522 | 76.85 | 79.47 | 88.59 |
This interactive table provides a summary of the crystallographic data for several known this compound phases.
Advanced Diffraction and Spectroscopic Techniques for Structural Probing
A variety of advanced analytical techniques are employed to elucidate the complex crystal structures of bismuth chromate hydroxides.
X-ray diffraction (XRD) is a cornerstone technique for the study of crystalline materials. It is routinely used for phase identification, determination of crystal structure, and assessment of crystallinity.
In the study of bismuth chromate hydroxides, powder XRD is used to identify the specific crystalline phases present in a sample. acs.org For example, Rietveld refinement of powder XRD data was used to confirm the triclinic phase of Bi₂CrO₆. acs.org Single-crystal XRD provides more detailed structural information, including precise atomic positions, bond lengths, and bond angles, which was crucial in determining the structures of both the orthorhombic and monoclinic forms of Bi(OH)CrO₄ and Bi₈(CrO₄)O₁₁. scispace.comresearchgate.net
Electron Microscopy Techniques (SEM, TEM, HR-TEM, FESEM) for Morphology and Microstructure
Electron microscopy is an indispensable tool for characterizing the morphology and microstructure of materials at the nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Field Emission Scanning Electron Microscopy (FESEM) provide detailed insights into the size, shape, and arrangement of nanoparticles.
In the study of this compound, these techniques have been pivotal. For instance, a facile, room-temperature, one-pot synthesis method was reported to produce monoclinic Bi(OH)CrO4 nanoparticles. Characterization of these nanoparticles revealed a unique microsphere morphology that was formed without the use of any templates or capping agents researchgate.net.
FESEM analysis, in particular, is utilized to study the surface morphology of materials in detail. It can reveal features like pinhole-free surfaces and the arrangement of nanoparticles, as has been demonstrated in studies of other bismuth-based thin films researchgate.net. While specific TEM and HR-TEM data for this compound are not extensively detailed in the available literature, these techniques are crucial for observing the internal structure, crystalline lattice fringes, and defects within the nanoparticles.
Key Morphological Findings for this compound:
| Technique | Observation | Reference |
| SEM | Revealed that Bi(OH)CrO4 nanoparticles arrange into unique microsphere morphologies. | researchgate.net |
| FESEM | Confirmed the microsphere structure and provided detailed surface morphology. | researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules, offering a "fingerprint" that is unique to the compound's chemical structure and crystalline phase. By analyzing the scattering of monochromatic light, specific vibrational frequencies corresponding to different chemical bonds and crystal lattice modes can be identified.
For compounds containing bismuth and chromate, the Raman spectra exhibit characteristic bands. Generally, bands in the 750–900 cm⁻¹ range are assigned to the stretching vibrations of the CrO₄²⁻ group, while the bending vibrations of this group appear between 300–450 cm⁻¹. Lattice modes, which arise from the collective vibrations of the crystal lattice, are typically observed below 200 cm⁻¹. The complexity of assigning each band can be influenced by the low symmetry of the crystal structure researchgate.netresearchgate.net.
In the specific case of this compound, Raman spectroscopy has been used to confirm its successful synthesis and to study its crystal structure researchgate.net. The spectra of related chromate minerals, such as crocoite and hemihedrite, show characteristic CrO₄ stretching bands in similar regions, further aiding in the interpretation of the spectra for bismuth-containing chromates researchgate.net.
Characteristic Raman Bands for Chromate-Containing Bismuth Compounds:
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 750–900 | Stretching vibrations of the CrO₄²⁻ group | researchgate.netresearchgate.net |
| 300–450 | Bending vibrations of the CrO₄²⁻ group | researchgate.netresearchgate.net |
| < 200 | Lattice modes | researchgate.netresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
XPS analysis of synthesized this compound has been performed to confirm the presence and oxidation states of its constituent elements. For bismuth, the Bi 4f region of the spectrum is characteristic, with two prominent peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. The binding energy of the Bi 4f₇/₂ peak for Bi³⁺ in oxides is typically around 159 eV thermofisher.com. Similarly, the Cr 2p spectrum is analyzed to determine the oxidation state of chromium. The O 1s spectrum can also provide information about the different types of oxygen atoms present, such as those in the chromate group and the hydroxide group.
The binding energies are calibrated using a reference, typically the C 1s peak from adventitious carbon at 284.8 eV surfacesciencewestern.comresearchgate.net. Shifts in the binding energies can provide detailed information about the chemical environment of the atoms. For instance, an increase in oxidation state generally leads to an increase in binding energy researchgate.net.
Typical XPS Binding Energies for Elements in this compound:
| Element | Orbital | Typical Binding Energy (eV) for the Indicated State | Reference |
| Bismuth (Bi) | Bi 4f₇/₂ | ~159 (for Bi³⁺ in Bi₂O₃) | thermofisher.com |
| Bismuth (Bi) | Bi 4f₅/₂ | ~164.3 (calculated from spin-orbit splitting) | thermofisher.com |
| Chromium (Cr) | Cr 2p₃/₂ | Varies with oxidation state (e.g., ~577 for Cr(VI) in CrO₃) | surfacesciencewestern.com |
| Oxygen (O) | O 1s | ~530-532 (can be deconvoluted for different oxygen environments) | researchgate.net |
X-ray Absorption Spectroscopy (XAS) including EXAFS and XANES for Local Atomic Environment
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific element in a material. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. The position and shape of the absorption edge are sensitive to the valence state of the element; a shift to higher energy typically indicates a higher oxidation state. The pre-edge features in XANES spectra can give insights into the local symmetry around the absorbing atom nsf.govnih.gov.
EXAFS refers to the oscillatory structure observed in the X-ray absorption spectrum well above the absorption edge. Analysis of the EXAFS region can determine the distances, coordination number, and species of the atoms immediately surrounding the element of interest. This provides a detailed picture of the local atomic environment, including bond lengths and the degree of local disorder nsf.govresearchgate.net.
Information Obtainable from XAS for this compound:
| Technique | Information Provided |
| XANES | - Oxidation states of Bismuth (Bi³⁺) and Chromium (Cr⁶⁺) - Coordination geometry around Bi and Cr atoms |
| EXAFS | - Precise Bi-O and Cr-O bond distances - Coordination numbers for Bi and Cr - Identification of neighboring atoms and their distances |
Theoretical and Computational Investigations of Bismuth Chromate Hydroxide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. youtube.com DFT calculations are instrumental in understanding the arrangement of electron energy levels within a material, which dictates its electrical and optical properties. wpmucdn.commdpi.com For bismuth-based compounds, DFT has been successfully used to determine foundational characteristics such as their band structure, band gap energy, and the contributions of constituent atoms to the electronic states. researchgate.netub.edu These calculations provide a theoretical framework for interpreting experimental results and predicting the electronic behavior of complex compounds like bismuth chromate (B82759) hydroxide (B78521). acs.org
Band structure analysis reveals the relationship between the energy and momentum of electrons within the crystal lattice, defining the valence band (VB) and conduction band (CB). The energy difference between the top of the VB and the bottom of the CB is the band gap (Eg), a critical parameter that determines the semiconductor's ability to absorb light. thermofisher.com
Theoretical calculations for various bismuth chromate compounds show a range of band gap values, highlighting the sensitivity of electronic properties to stoichiometry and crystal phase. For instance, triclinic Bi2CrO6 has been reported to possess a direct band gap of approximately 1.9 to 2.19 eV. acs.org DFT calculations using different functionals, such as GGA-PBE, have estimated the band gap at 1.96 eV, while more sophisticated hybrid functionals (HSE06 + SOC) provide values that can be tuned to closely match experimental findings. acs.org Other studies have calculated the direct band gap for Bi2CrO6 to be around 1.045 eV to 1.245 eV. researchgate.net The nature of the band gap is also a key finding; a direct band gap, as found in triclinic Bi2CrO6, allows for efficient electron excitation without requiring a change in momentum, which is beneficial for optoelectronic applications. acs.org
The composition of the band edges is another crucial insight from DFT. In materials like Bi2CrO6, the valence and conduction bands are primarily composed of hybridized O 2p, Cr 3d, and Bi 6p orbitals. researchgate.net The strong hybridization between Bi 6s and O 2p orbitals can lead to a lifted valence band, which helps in narrowing the band gap and reducing the effective mass of charge carriers. researchgate.net
Below is a table summarizing theoretically calculated and experimentally determined band gap energies for various bismuth chromate compounds.
| Compound | Crystal Phase | Band Gap (Eg) in eV | Band Gap Type | Source |
| Bi2CrO6 | Triclinic | 2.19 | Direct | acs.org |
| Bi2CrO6 | Triclinic | 1.96 (GGA-PBE) | Direct | acs.org |
| Bi2CrO6 | Triclinic | 2.20 (HSE06+SOC) | Direct | acs.org |
| Bi2CrO6 | Orthorhombic | 1.045 - 1.245 | Direct | researchgate.net |
| Bi2CrO6 | Not Specified | 2.00 | Not Specified | researchgate.net |
| Cr2Bi3O11 | Not Specified | 2.20 | Not Specified | rsc.org |
This interactive table provides a summary of reported band gap values. DFT functionals and experimental conditions can influence these values.
Density of States (DOS) analysis complements band structure calculations by providing detailed information about the contribution of each atomic orbital to the electronic bands. researchgate.netresearchgate.net By projecting the total DOS onto the constituent atoms (e.g., Bi, Cr, O, H), it is possible to identify which orbitals form the valence and conduction band edges. ub.edu For bismuth chromate systems, DOS analysis confirms that the valence band is typically dominated by O 2p orbitals hybridized with Bi 6s orbitals. researchgate.netresearchgate.net The conduction band, conversely, is mainly formed by the empty Cr 3d orbitals, with contributions from Bi 6p orbitals. researchgate.net This orbital arrangement is crucial as it governs the nature of electronic transitions upon photoexcitation. Understanding the DOS is essential for predicting how modifications, such as doping, might alter the electronic structure and, consequently, the material's properties.
Investigation of Internal Electric Fields and Crystal Dipole Moments
In materials with non-centrosymmetric crystal structures, the arrangement of atoms can lead to a net crystal dipole moment. This permanent dipole moment can, in turn, induce a strong internal electric field (IEF) within the material. oup.comnih.gov Computational studies on certain phases of bismuth chromate, such as Bi8(CrO4)O11, have revealed the existence of giant IEFs originating from large crystal dipoles. researchgate.net
Theoretical calculations using methods like the Debye equation have quantified these properties. For example, Bi8(CrO4)O11 was calculated to have a large dipole moment of 22.32 Debye. oup.com This is attributed to the distorted [BiOx] and [CrOy] polyhedra within the crystal structure, which causes an uneven distribution of the electronic cloud. oup.com The resulting IEF acts as a powerful driving force for the separation of photogenerated charge carriers, a critical factor in photocatalytic efficiency. oup.comnih.govresearchgate.net The positive correlation between the magnitude of the dipole moment, the strength of the IEF, and photocatalytic activity has been computationally established, providing a clear pathway for designing materials with enhanced performance. oup.com
Simulation of Charge Carrier Dynamics and Separation Mechanisms
Upon absorbing photons with sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. The efficiency of any subsequent process, such as photocatalysis, depends heavily on the ability of these charge carriers to separate and avoid recombination. researchgate.net Computational simulations are vital for understanding the dynamics of these carriers on ultrafast timescales.
Simulations for bismuth-based semiconductors show that internal electric fields play a crucial role in facilitating charge separation. oup.comnih.gov The giant IEF induced by a large crystal dipole can accelerate the migration of electrons and holes towards opposite ends of the dipole, significantly enhancing charge separation efficiency. oup.comresearchgate.net This mechanism directly counteracts the high recombination rates that can otherwise limit the performance of materials like Bi2CrO6. researchgate.net Advanced computational models can visualize the spatiotemporal separation of charges, showing how electrons and holes migrate to different crystal facets, a process that can occur on picosecond timescales. nih.gov These simulations provide a microscopic picture of the photophysical processes and confirm that strong internal fields are a key mechanism for promoting the rapid and efficient separation of photogenerated electron-hole pairs. oup.comnih.gov
Predictive Modeling of Structure-Function Relationships
A primary goal of computational materials science is to develop predictive models that link a material's structure to its function. rsc.org By systematically calculating how changes in atomic structure affect electronic properties and charge carrier dynamics, researchers can establish clear structure-function relationships.
For bismuth chromates, a strong relationship has been modeled between the crystal dipole moment and photocatalytic activity. oup.com Theoretical models predict that increasing the dipole moment will enhance the internal electric field, leading to more efficient charge separation and, consequently, superior functional performance. oup.comresearchgate.net This predictive capability allows for the in-silico screening of new material compositions and structures. For example, models can predict how doping or introducing strain might alter the crystal lattice, tune the band gap, and modify the dipole moment. mdpi.com By understanding these relationships, it becomes possible to rationally design novel bismuth chromate hydroxide structures with optimized electronic properties tailored for high-efficiency applications.
Advanced Applications of Bismuth Chromate Hydroxide in Environmental Science and Catalysis
Photocatalytic Mechanisms and Performance in Water Treatment
Bismuth chromate (B82759) semiconductors are gaining attention for their ability to harness visible light, which constitutes a significant portion of the solar spectrum. This property is crucial for developing sustainable water treatment technologies. Their photocatalytic activity is rooted in the generation of electron-hole pairs upon light absorption, which then drive redox reactions to degrade pollutants, split water into hydrogen and oxygen, and reduce carbon dioxide.
Various forms of bismuth chromate have demonstrated high efficiency in the photocatalytic degradation of persistent organic pollutants under visible light. For instance, a wide-spectrum responsive Bi₈(CrO₄)O₁₁ photocatalyst has shown remarkable performance in the complete mineralization of phenol. rsc.orgresearchgate.net Its strong oxidation ability leads to degradation rates significantly higher than those of well-known photocatalysts like CdS and P25-TiO₂. rsc.org Another novel compound, Cr₂Bi₃O₁₁, also exhibits excellent photocatalytic activity for detoxifying organic pollutants. rsc.org
The mechanism for the degradation of dyes like methyl orange involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack the complex organic molecules, breaking them down into simpler, non-toxic compounds like water and carbon dioxide. The specific pathways and efficiency depend on the material's crystal structure, surface area, and ability to separate photogenerated charge carriers.
| Photocatalyst | Pollutant | Light Source | Key Finding |
|---|---|---|---|
| Bi₈(CrO₄)O₁₁ | Phenol | Visible & Simulated Sunlight | Achieved 95.5% degradation under visible light and 98.1% under simulated sunlight in 30 minutes. rsc.org |
| Cr₂Bi₃O₁₁ | Organic Dyes and Phenol | Visible Light | Demonstrated high activity in the photooxidative degradation of various organic pollutants. rsc.org |
| Triclinic Bi₂CrO₆ | Methylene Blue & Rhodamine B | Not Specified | Theoretical analysis supports the experimentally observed photocatalytic degradation of these dyes. |
The splitting of water into hydrogen (H₂) and oxygen (O₂) using semiconductor photocatalysts is a promising avenue for clean energy production. Bismuth chromates are particularly effective for the water oxidation half-reaction (oxygen evolution) due to their suitable valence band positions. The compound Bi₈(CrO₄)O₁₁ nanorods, for example, exhibit a superior average O₂ evolution rate of 14.94 μmol h⁻¹, which is significantly higher than that of Bi₂WO₆ and commercial WO₃. researchgate.netbohrium.com This material achieves a notable apparent quantum efficiency (AQE) of 2.87% at a wavelength of 420 nm for water oxidation. researchgate.netresearchgate.net
The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical fuels is a key strategy for mitigating the greenhouse effect and addressing energy demands. Bismuth-based materials, in general, are widely investigated for this application due to their unique electronic structures and tunable properties. researchgate.netbohrium.comresearchgate.net The process involves the photo-generation of electrons with sufficient energy to reduce CO₂ into products like carbon monoxide (CO), methane (CH₄), or methanol (CH₃OH). nih.gov
While there is extensive research on various bismuth compounds like bismuth oxyhalides and bismuth vanadate (B1173111) for CO₂ reduction, specific studies detailing the performance of bismuth chromate are less common. researchgate.netbohrium.com However, the fundamental properties of bismuth chromates, such as their visible-light absorption and charge separation capabilities, suggest they are potential candidates for this application. researchgate.net The primary challenge lies in optimizing their conduction band potential to be sufficiently negative for CO₂ reduction and improving the selectivity towards desired products. researchgate.net The introduction of co-catalysts, such as bismuth nanoparticles on other semiconductors, has been shown to enhance the adsorption and activation of CO₂ molecules while suppressing competing reactions like hydrogen evolution. acs.org
The efficiency of any photocatalytic process is fundamentally governed by the electronic band structure of the semiconductor, specifically the positions of the valence band maximum (VBM) and conduction band minimum (CBM), and the kinetics of charge carrier separation and transport.
The band gap of a bismuth chromate determines the range of light it can absorb. For instance, triclinic Bi₂CrO₆ has a direct band gap of approximately 1.86-2.00 eV, allowing it to absorb a broad range of visible light up to ~650 nm. researchgate.net The strong hybridization between Bi 6s and O 2p orbitals contributes to a lifted valence band, which narrows the band gap and reduces the effective mass of charge carriers. researchgate.net
A critical factor enhancing the photocatalytic activity in some bismuth chromates is the presence of a large internal electric field (IEF). In Bi₈(CrO₄)O₁₁, a large crystal dipole moment induces a giant IEF, which powerfully drives the separation of photogenerated electrons and holes, significantly reducing their recombination rate and boosting photocatalytic efficiency for both water oxidation and pollutant degradation. rsc.orgresearchgate.net This rapid charge carrier transfer is a key kinetic advantage. researchgate.net
| Compound | Band Gap (eV) | Conduction Band Minimum (CBM) vs. NHE | Valence Band Maximum (VBM) vs. NHE | Key Feature |
|---|---|---|---|---|
| Triclinic Bi₂CrO₆ | ~1.86 - 2.00 | ~ +0.13 V | ~ +1.99 V | Suitable band structure for water splitting. researchgate.net |
| Cr₂Bi₃O₁₁ | ~2.20 | Not specified | Not specified | Can be activated by light with wavelengths below 561 nm. rsc.org |
| Bi₈(CrO₄)O₁₁ | ~1.83 | ~ +0.12 V (at pH 7) | ~ +1.95 V (at pH 7) | Large internal electric field enhances charge separation. rsc.orgresearchgate.net |
To overcome the limitations of single-component photocatalysts, such as rapid charge recombination and insufficient redox potentials, constructing heterojunctions is a common and effective strategy. Bismuth chromates have been successfully integrated into Z-scheme and S-scheme systems to enhance photocatalytic performance. researchgate.netresearchgate.net
More recently, S-scheme heterojunctions have been developed. A novel S-scheme heterojunction using g-C₃N₄ and Bi₈(CrO₄)O₁₁ was prepared for the efficient degradation of antibiotics like norfloxacin and bisphenol A. researchgate.net This S-scheme mechanism facilitates the separation of photogenerated electron-hole pairs and preserves the strong redox ability of the respective semiconductors, leading to enhanced photocatalytic activity. researchgate.net
Environmental Remediation through Contaminant Sequestration
Beyond photocatalysis, bismuth-based materials, particularly layered bismuth oxyhydroxides, are highly effective for environmental remediation through the direct sequestration of contaminants. researchgate.netacs.org These materials are promising for treating groundwater and subsurface contamination, especially at legacy nuclear sites where multiple hazardous species coexist. researchgate.netrsc.org
Bismuth oxyhydroxides feature flexible layered crystalline structures containing clusters like [Bi₆O₄(OH)₄]⁶⁺ or [Bi₆O₅(OH)₃]⁵⁺, with easily exchangeable anions (such as nitrate) in the interlayer spaces. researchgate.netacs.org This structure allows them to capture and immobilize a wide variety of anionic contaminants through mechanisms like ion exchange, interlayer intercalation, and surface adsorption. rsc.orgrsc.org
These materials have demonstrated a high capacity for the uptake of several critical environmental contaminants, including:
Hexavalent Chromium (as Chromate, CrO₄²⁻) researchgate.netrsc.org
Uranium (as Uranyl Carbonate complexes) researchgate.netresearchgate.net
Technetium-99 (as Pertechnetate, TcO₄⁻) researchgate.net
Iodine-129 (as Iodate, IO₃⁻) researchgate.net
Batch experiments have shown that layered bismuth oxyhydroxide materials can successfully remove over 98% of individual contaminants like iodine, technetium, uranium, and chromium from the aqueous phase. pnnl.govnih.gov Their effectiveness, even in the presence of competing anions and complex sediment matrices, makes them a robust option for in situ subsurface remediation strategies. researchgate.netpnnl.gov
Adsorption and Anion Exchange Mechanisms for Hexavalent Chromium (Chromate)
Bismuth chromate hydroxide (B78521) demonstrates efficacy in sequestering hexavalent chromium (Cr(VI)), a highly toxic and mobile environmental pollutant, primarily through anion exchange and adsorption mechanisms rsc.orgnih.gov. Layered bismuth materials, such as bismuth oxyhydroxide nitrate (B79036), contain easily exchangeable anions like nitrate (NO₃⁻) and hydroxide (OH⁻) within their interlayer spaces rsc.org.
When these materials come into contact with water contaminated with chromate (CrO₄²⁻), the chromate ions are exchanged for the nitrate and hydroxide ions in the material's structure rsc.org. This process effectively immobilizes the toxic chromate, removing it from the aqueous phase. The interaction can be a combination of anion exchange and surface complexation nih.gov. The layered structure of the bismuth material is typically preserved during this exchange process rsc.org. The efficiency of chromate removal is often dependent on the pH of the solution, with lower pH values generally favoring adsorption as they influence the chromium species present and the surface charge of the adsorbent nih.govmdpi.com.
The general mechanism can be described as follows:
Anion Exchange: The positively charged layers of the bismuth hydroxide structure attract the negatively charged chromate anions.
Intercalation: Chromate ions replace the original charge-balancing anions (e.g., nitrate, hydroxide) in the interlayer spaces of the material rsc.org.
Immobilization: The chromate is sequestered within the solid material, reducing its concentration in the water.
This anion exchange process is a key feature of layered double hydroxides and similar materials in removing contaminants like chromate from water colab.wsresearchgate.net.
Sequestration of Other Key Contaminants (e.g., Pertechnetate, Iodate, Uranyl Carbonate)
The versatile structure of bismuth oxyhydroxide materials allows them to sequester a variety of other key contaminants beyond chromate. These materials have shown high potential for removing radionuclides and other hazardous substances found at sites like the Hanford Site in Washington, USA researchgate.net.
Key contaminants that can be sequestered include:
Pertechnetate (TcO₄⁻): A mobile anion of Technetium-99, a major risk driver at nuclear sites rsc.org.
Iodate (IO₃⁻): Anionic species of Iodine-129, another significant contaminant at nuclear legacy sites rsc.org.
Uranyl Carbonate ([UO₂(CO₃)ₓ]²⁻²ˣ): Anionic complexes of uranium, which are prevalent in contaminated groundwater rsc.org.
Batch experiments have demonstrated the successful removal of these contaminants, showing greater than 98% removal of iodine, technetium, uranium, and chromium from the aqueous phase after 30 days when tested individually researchgate.net. The layered structure of the bismuth materials can readily exchange interlayer anions for contaminant anions like TcO₄⁻ and IO₃⁻ rsc.org. For contaminants like uranyl carbonate, the uptake mechanism is more complex, involving the formation of negatively charged uranyl carbonate complexes that are then sequestered rsc.org.
| Contaminant | Chemical Formula | Removal Efficiency (Individual Test) | Sequestration Mechanism |
|---|---|---|---|
| Chromate | CrO₄²⁻ | >98% | Anion Exchange, Adsorption |
| Pertechnetate | TcO₄⁻ | >98% | Anion Exchange |
| Iodate | IO₃⁻ | >98% | Anion Exchange, Structural Binding |
| Uranyl Carbonate | [UO₂(CO₃)ₓ]²⁻²ˣ | >98% | Complex Adsorption |
Data synthesized from research findings on bismuth-based materials. rsc.orgresearchgate.net
Influence of Material Structure and Composition on Contaminant Uptake
The specific structure and composition of the bismuth material significantly influence its effectiveness in contaminant removal rsc.org. For instance, a laboratory-synthesized bismuth oxyhydroxide nitrate (BOH) with a disordered structure was found to rapidly convert to bismutite (Bi₂O₂(CO₃)) in the presence of carbonate, a process during which it effectively removed most contaminant ions from the solution rsc.org.
In contrast, a commercially available bismuth subnitrate (BSN) with clusters of [Bi₆O₅(OH)₃]⁵⁺ underwent hydrolysis that substantially lowered the solution's pH. This transformation led to different mineral phases and decreased the uptake efficiency for most contaminants compared to the BOH material, with the notable exception of pertechnetate rsc.org. This highlights that the initial structure, its subsequent transformations in the aqueous environment, and the resulting changes in solution chemistry (like pH) are critical factors determining the material's performance for specific contaminants rsc.org. The flexible, layered arrangements of bismuth oxyhydroxides are particularly promising for accommodating a wide variety of negatively charged species researchgate.net.
In-Situ and Ex-Situ Remediation Strategies
Bismuth-based materials, including bismuth chromate hydroxide, are well-suited for both in-situ and ex-situ remediation strategies due to their high affinity for multiple contaminants and environmental stability researchgate.netresearchgate.net.
In-Situ Remediation: This approach involves treating the contaminated material in its original place vilniustech.ltvertasefli.co.uk. For groundwater contamination, bismuth-based materials could be used to create a permeable reactive barrier (PRB). As contaminated groundwater flows through this barrier, the bismuth material would capture and immobilize contaminants like chromate, pertechnetate, and uranium researchgate.net. This method is often less expensive and less disruptive than ex-situ techniques vertasefli.co.uk. The successful deployment of in-situ strategies requires a thorough understanding of the contaminant geochemistry and how the remedy interacts with subsurface sediments rsc.orgresearchgate.net.
Ex-Situ Remediation: This strategy involves excavating the contaminated soil or pumping the contaminated water to the surface for treatment vertasefli.co.ukmdpi.com. The contaminated material is then treated in a controlled environment, such as a bioreactor or a treatment plant, using the bismuth material as an adsorbent mdpi.com. While generally more costly and complex, ex-situ methods allow for greater control over the treatment process and can be faster and more effective for highly contaminated areas vilniustech.ltvertasefli.co.uk.
The promising results from batch tests suggest that bismuth oxyhydroxide materials are strong candidates for sequestering multiple contaminants in situ, preventing their further migration in groundwater and soil researchgate.net.
Catalytic Applications Beyond Photocatalysis
While much research on bismuth compounds focuses on photocatalysis, certain bismuth-based materials also exhibit significant catalytic activity in other types of chemical reactions. Their low cost, low toxicity, and excellent catalytic performance make them attractive "green" catalysts for various industrial applications guidechem.comalfachemic.com.
Investigation of Catalytic Activity in Specific Reactions
Bismuth catalysts, particularly mixed metal oxides containing bismuth, are effective in specific organic synthesis reactions. For example, molybdenum bismuth catalysts are used industrially for the selective oxidation of olefins, such as the oxidative dehydrogenation of butene to produce butadiene, a key monomer for synthetic rubber alfachemic.com. These catalysts are valued for their high yield and good catalytic effect in redox reactions alfachemic.com.
Another application is the oxidation of propylene to acrolein, an important chemical intermediate alfachemic.com. While specific research on this compound as a catalyst in these exact reactions is not widespread, the known catalytic activity of bismuth compounds in oxidation and dehydrogenation reactions suggests a potential area for future investigation. Bismuth oxide itself has been explored as a catalyst in solid propellants, where it can increase the burning rate, demonstrating its role in combustion reactions alfachemic.com. The catalytic utility of bismuth compounds stems from their versatile redox properties and ability to form stable, active catalytic sites.
Analytical Methodologies for Characterization and Quantification of Bismuth Chromate Hydroxide
Spectroscopic Techniques for Compositional and Electronic Analysis
Spectroscopic methods are fundamental in elucidating the optical and electronic characteristics of bismuth chromate (B82759) compounds, which are crucial for applications such as photocatalysis.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for characterizing the optical properties of solid materials like bismuth chromate hydroxide (B78521). It provides insights into the electronic band structure and the light-absorbing capabilities of the compound. The analysis of related bismuth chromate compounds, such as Bi₂CrO₆ and Cr₂Bi₃O₁₁, reveals their potential as visible-light-active photocatalysts.
The optical band gap (Eg) of these materials, which determines the minimum energy of light they can absorb, is a critical parameter. For instance, Bi₂CrO₆ has been reported to have a narrow band gap of approximately 2.00 eV, allowing it to absorb a wide range of the solar spectrum, up to wavelengths of 622 nm rsc.org. Another related compound, Cr₂Bi₃O₁₁, exhibits a band gap of 2.20 eV and can be activated by photons with wavelengths below 561 nm nih.gov. Bismuth-based compounds, in general, tend to have narrower band gaps (in the range of 2.0–2.8 eV) compared to traditional photocatalysts like TiO₂, which is attributed to the hybridization of Bi 6s and O 2p orbitals researchgate.net.
The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the band gap. By plotting (αhν)^(1/n) against hν (where n depends on the nature of the electronic transition), the band gap can be extrapolated from the x-intercept.
Table 1: Optical Properties of Bismuth Chromate-Related Compounds
| Compound | Band Gap (eV) | Maximum Absorption Wavelength (nm) |
| Bi₂CrO₆ | 2.00 | 622 |
| Cr₂Bi₃O₁₁ | 2.20 | 561 |
This table presents typical optical properties for bismuth chromate-related compounds as determined by UV-Vis Diffuse Reflectance Spectroscopy.
The efficiency of a photocatalyst is heavily dependent on the separation of photogenerated electron-hole pairs. Surface Photovoltage Spectroscopy (SPS) and photocurrent density measurements are powerful techniques to evaluate this charge separation efficiency.
SPS measures the change in the surface potential of a material upon illumination, providing information about the transfer and separation of photogenerated charges. A higher surface photovoltage signal generally indicates a more efficient separation of electron-hole pairs. For example, studies on the bismuth chromate compound Bi₈(CrO₄)O₁₁ have shown a significantly high surface photovoltage, with a response that extends to approximately 678 nm cabidigitallibrary.org. This wide-spectrum response highlights its potential for efficient light harvesting.
Photocurrent density measurements corroborate the findings from SPS by quantifying the flow of charge carriers when the material is illuminated. A higher photocurrent density is indicative of a greater number of separated charges that can participate in chemical reactions. In comparative studies, Bi₈(CrO₄)O₁₁ demonstrated a photocurrent density that was about 4.0 times higher than that of a related compound, Bi₁₄CrO₂₄, further confirming its superior charge separation capabilities cabidigitallibrary.org. The positive surface photovoltage signal observed for Bi₈(CrO₄)O₁₁ suggests that the photogenerated holes are the primary charge carriers that move to the surface to drive oxidation reactions cabidigitallibrary.org.
Table 2: Charge Separation Characteristics of a Bismuth Chromate Compound
| Compound | Surface Photovoltage Response Range (nm) | Relative Photocurrent Density |
| Bi₈(CrO₄)O₁₁ | up to ~678 | ~4.0 times higher than Bi₁₄CrO₂₄ |
This table summarizes the charge separation properties of a representative bismuth chromate compound, indicating its efficiency in separating photogenerated electron-hole pairs.
Chromatographic and Extraction Techniques for Related Bismuth Species
For the analysis of bismuth in various environmental and biological samples, preconcentration and separation from the sample matrix are often necessary. Solid phase extraction and cloud point extraction are two prominent techniques utilized for this purpose.
Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and separation of trace elements, including bismuth. This method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent, thereby concentrating it and removing interfering species.
Various sorbent materials have been employed for the extraction of bismuth(III). One method involves the formation of a complex between Bi(III) and 1-(2-thiazolylazo)-2-naphthol, which is then adsorbed onto microcrystalline naphthalene in a pH range of 7.2-9.0 cabidigitallibrary.org. Another approach utilizes Chromosorb-107 as the solid phase for the retention of bismuth, which can be complexed with ammonium pyrolidine dithiocarbamate (APDC) or retained directly at a pH ≥ 6.
The efficiency of SPE is influenced by several factors, including the pH of the sample solution, the flow rate of the sample and eluent, and the type and concentration of the eluting agent. For instance, in the method using Chromosorb-107, quantitative elution of the retained bismuth was achieved using 3.0 M nitric acid. Such methods can achieve high enhancement factors, for example, a factor of 74 has been reported with a detection limit as low as 3 ng L⁻¹ for bismuth.
Cloud Point Extraction (CPE) is an environmentally friendly separation and preconcentration technique that utilizes the phase-separation behavior of non-ionic surfactants in aqueous solutions. Above a certain temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase and a larger, aqueous phase. Metal ions, after forming a complex with a suitable chelating agent, can be extracted into the surfactant-rich phase.
Several CPE methods have been developed for the determination of trace amounts of bismuth(III). One such method is based on the complexation of Bi(III) with bromopyrogallol red (BPR) and subsequent extraction using the non-ionic surfactant Triton X-114 rsc.org. The optimal conditions for this extraction were found to be a pH of 3.8, with the absorbance of the extracted complex measured at 542 nm rsc.org. This method demonstrated linearity in the range of 4.60–120.0 ng mL⁻¹ of Bi(III) with a detection limit of 2.0 ng mL⁻¹ rsc.org.
Another CPE strategy involves the formation of an ion-pair between the tetraiodobismuthate ([BiI₄]⁻) anion and the trioctylamine cation, which is then extracted using Triton X-100 researchgate.net. The optimal conditions for this method included a temperature of 70 °C, and it achieved a preconcentration factor of 40 with a detection limit of 2.86 μg L⁻¹ researchgate.net.
Table 3: Comparison of Cloud Point Extraction Methods for Bismuth(III)
| Chelating Agent | Surfactant | Optimal pH | Wavelength (nm) | Detection Limit |
| Bromopyrogallol Red | Triton X-114 | 3.8 | 542 | 2.0 ng mL⁻¹ |
| Iodide/Trioctylamine | Triton X-100 | - | 342 | 2.86 μg L⁻¹ |
| 2-Amino-cyclopentene-1-dithiocarboxylic acid | Triton X-114 | 3.0-3.5 | - | 0.04 ng mL⁻¹ |
This table provides a summary of different cloud point extraction methodologies developed for the preconcentration and determination of bismuth(III), highlighting the key parameters and performance characteristics.
Atomic Spectrometry for Elemental Analysis
Atomic spectrometry techniques are the cornerstone for the quantitative determination of bismuth at trace and ultra-trace levels in a variety of samples. These methods offer high sensitivity and selectivity for elemental analysis.
The most commonly employed atomic spectrometry techniques for bismuth determination include Flame Atomic Absorption Spectrometry (FAAS), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Hydride Generation Atomic Absorption Spectrometry (HGAAS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) nih.gov.
Flame Atomic Absorption Spectrometry (FAAS) is a robust technique suitable for the determination of bismuth at parts-per-million (ppm) levels. A boosted-output hollow cathode lamp can enhance the sensitivity, allowing for the determination of bismuth in geological samples at levels as low as 0.4 ppm rsc.org.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers significantly lower detection limits than FAAS, making it suitable for trace analysis. The use of chemical modifiers, such as a mixture of palladium and magnesium nitrate (B79036), is often necessary to stabilize the analyte and reduce matrix interferences. For the analysis of environmental samples, permanent modifiers like niobium carbide have been shown to be effective, achieving a characteristic mass for bismuth of 16 pg and a detection limit of 50 ng/g nih.gov.
Hydride Generation Atomic Absorption Spectrometry (HGAAS) provides excellent sensitivity and selectivity for bismuth. This technique involves the chemical conversion of bismuth to its volatile hydride (BiH₃), which is then transported to a heated quartz atomizer. HGAAS can achieve very low detection limits, with values around 0.06 µg/L being reported cabidigitallibrary.org.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a multi-element technique that can be used for the determination of bismuth in complex matrices. The selection of an appropriate analytical wavelength is crucial to avoid spectral interferences. The line at 306.772 nm is commonly used for bismuth analysis nih.gov.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most sensitive technique for the determination of bismuth, capable of reaching detection limits in the parts-per-trillion (ppt) range. It is particularly useful for the analysis of environmental water samples where bismuth concentrations can be extremely low iaea.org.
Table 4: Performance Characteristics of Atomic Spectrometry Techniques for Bismuth Determination
| Technique | Typical Detection Limit | Notes |
| FAAS | 0.1 ppm | Robust and widely available. |
| GFAAS | 50 ng/g | Requires chemical modifiers for complex matrices. |
| HGAAS | 0.06 µg/L | High sensitivity and selectivity. |
| ICP-OES | - | Suitable for multi-element analysis. |
| ICP-MS | 11 ppt | Highest sensitivity for ultra-trace analysis. |
This table compares the typical detection limits of various atomic spectrometry techniques used for the elemental analysis of bismuth.
Co-precipitation Methods for Sample Preparation and Preconcentration
Co-precipitation is a widely used technique for the separation and preconcentration of trace elements from a sample matrix prior to their determination by spectrometric methods. This process involves the precipitation of a major component (the carrier) from a solution, which in turn removes the trace analytes of interest from the solution by inclusion, adsorption, or solid solution formation.
This method is particularly useful for concentrating bismuth and chromium from dilute solutions or for separating them from interfering matrix components that could affect the accuracy of subsequent analyses. For example, bismuth can be preconcentrated by co-precipitation with carriers like iron(III) hydroxide or lanthanum hydroxide. The resulting precipitate, enriched with bismuth, can then be dissolved and analyzed by techniques such as FAAS or ICP-OES. Similarly, chromium can be preconcentrated by co-precipitation, which is especially useful for speciation studies, for instance, in separating Cr(III) from Cr(VI). The efficiency of the co-precipitation process is influenced by several factors, including pH, the concentration of the carrier, and the presence of complexing agents.
Table 4: Examples of Co-precipitation Systems for Bismuth and Chromium
| Analyte | Carrier Precipitate | Precipitating Agent | Typical pH Range | Subsequent Analytical Technique |
|---|---|---|---|---|
| Bismuth (Bi) | Iron(III) Hydroxide (Fe(OH)3) | Ammonia solution | 8-10 | AAS, ICP-OES, ICP-MS |
| Bismuth (Bi) | Lanthanum Hydroxide (La(OH)3) | Ammonia solution | 9-10 | AAS, ICP-OES |
| Chromium (Cr) | Iron(III) Hydroxide (Fe(OH)3) | Ammonia solution | 7-9 | AAS, ICP-OES |
| Chromium (Cr) | Magnesium Hydroxide (Mg(OH)2) | Sodium hydroxide | >10 | AAS, ICP-OES |
Future Directions and Emerging Research Avenues
Development of Novel Bismuth Chromate (B82759) Hydroxide (B78521) Composites and Heterostructures
A significant frontier in enhancing the efficacy of bismuth chromate hydroxide lies in the creation of composites and heterostructures. The primary goal is to overcome the limitations of the standalone material, such as rapid recombination of photogenerated electron-hole pairs and a limited light absorption range. By coupling this compound with other materials, researchers aim to promote charge separation, enhance light harvesting, and introduce new functionalities.
Key strategies in this area include:
Semiconductor-Semiconductor Heterojunctions: Combining this compound with other semiconductors with well-matched band structures can create heterojunctions that facilitate the efficient separation and transfer of charge carriers. mdpi.comresearchgate.net For instance, creating a heterostructure with a material like graphitic carbon nitride (g-C3N4) or bismuth-based oxides can improve photocatalytic efficiency. frontiersin.orgjnanosam.com
Noble Metal Deposition: The deposition of noble metal nanoparticles (e.g., silver) on the surface of this compound can enhance photocatalytic activity. rsc.org These metal nanoparticles act as electron sinks, trapping photogenerated electrons and thereby promoting charge separation and reducing recombination. rsc.org
Carbon-Based Composites: Incorporating carbon-based materials such as graphene or carbon dots can significantly improve the performance of this compound. These materials offer high electrical conductivity and a large surface area, which facilitates charge transfer and provides more active sites for reactions.
Table 1: Examples of Bismuth-Based Composite Systems and Their Enhanced Properties
This table summarizes various composite and heterostructure systems involving bismuth-based compounds, highlighting the materials used and the resulting performance enhancements.
| Composite/Heterostructure System | Component Materials | Enhanced Property/Performance | Potential Application |
|---|---|---|---|
| Ag/BiPO4 | Silver (Ag), Bismuth Phosphate (BiPO4) | Increased photocatalytic activity for dye degradation due to efficient electron-hole separation. rsc.org | Wastewater treatment |
| Bi5O7I/g-C3N4 | Bismuth Oxyiodide (Bi5O7I), Graphitic Carbon Nitride (g-C3N4) | Expanded photoresponse region and suppressed recombination of charge carriers. frontiersin.org | Degradation of organic pollutants |
| 2D Bi/gCN | Bismuth (Bi), Graphitic Carbon Nitride (gCN) | Significantly higher degradation efficiency of organic dyes under visible light. jnanosam.com | Environmental remediation |
| Pt-Bi2S3 | Platinum (Pt), Bismuth Sulfide (Bi2S3) | Improved charge-separation efficiency for sonocatalysis. nih.gov | Sonodynamic therapy |
Advanced Spectroscopic Probing of Reaction Intermediates
A deeper understanding of the reaction mechanisms at the molecular level is crucial for the rational design of more efficient this compound-based systems. Future research will increasingly rely on advanced in-situ and operando spectroscopic techniques to identify and characterize transient reaction intermediates and active species.
Techniques that are expected to play a pivotal role include:
Transient Absorption Spectroscopy (TAS): This technique can monitor the dynamics of photogenerated charge carriers (electrons and holes) on ultrafast timescales, providing insights into charge separation and recombination processes.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the vibrational modes of molecules, in-situ FTIR can track the transformation of reactants and the formation of intermediates on the catalyst surface during a reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and identifying paramagnetic species, such as radical intermediates (e.g., hydroxyl and superoxide (B77818) radicals), which are often key players in photocatalytic degradation processes.
Dark-Field Optical Microscopy (DFM): This technique allows for the in-situ imaging of photocatalytic processes on single particles, revealing reaction kinetics such as surface adsorption and photocatalytic reduction. nih.gov
Table 2: Spectroscopic Techniques for Probing Reaction Intermediates
This table outlines advanced spectroscopic methods and the specific information they can provide in the study of this compound's reaction mechanisms.
| Spectroscopic Technique | Information Provided | Relevance to this compound Research |
|---|---|---|
| Transient Absorption Spectroscopy (TAS) | Dynamics of photogenerated electrons and holes. | Understanding charge carrier lifetime and separation efficiency. |
| In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of surface-adsorbed species and reaction intermediates. | Elucidating reaction pathways for pollutant degradation. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species (•OH, •O2−). | Confirming the role of reactive oxygen species in photocatalysis. |
| Dark-Field Optical Microscopy (DFM) | Real-time visualization of reaction kinetics on single catalyst particles. nih.gov | Studying surface adsorption and the formation of products at the nanoscale. nih.gov |
Rational Design of this compound Materials for Enhanced Performance
Advances in computational chemistry and materials science are enabling a shift from trial-and-error approaches to the rational design of materials with tailored properties. nih.gov Future research will leverage theoretical modeling to guide the synthesis of this compound materials with enhanced performance.
Key aspects of this rational design approach include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic band structure, density of states, and charge carrier effective masses of this compound. researchgate.net This information is vital for understanding its intrinsic photocatalytic properties and for designing modifications, such as doping or defect engineering, to improve performance. researchgate.net
Morphology Control: The photocatalytic activity of nanomaterials is often dependent on their shape and exposed crystal facets. nih.gov Future work will focus on controllably synthesizing this compound with specific morphologies (e.g., nanosheets, nanorods) to maximize the exposure of highly reactive facets. researchgate.net
Defect Engineering: The introduction of controlled defects, such as oxygen vacancies, can alter the electronic structure of this compound, creating new energy levels within the band gap that can enhance visible light absorption and improve charge separation.
Scaling Up Synthesis and Application Technologies
For this compound to have a significant real-world impact, it is essential to develop scalable and cost-effective synthesis methods and to integrate the material into practical application technologies.
Future research in this area will need to address the following challenges:
Development of Scalable Synthesis Routes: Many current synthesis methods, such as hydrothermal techniques, are suitable for laboratory-scale production but may not be economically viable for large-scale manufacturing. researchgate.net Research into alternative methods like co-precipitation, sol-gel, or flow synthesis is needed to produce large quantities of high-quality material.
Immobilization and Device Integration: For applications such as water treatment, it is impractical to use powdered photocatalysts that are difficult to recover. Future efforts will focus on immobilizing this compound on various substrates (e.g., films, membranes, beads) to create robust and reusable photocatalytic systems.
Pilot-Scale Testing: To validate the performance and durability of this compound-based technologies, it is crucial to move beyond laboratory-scale experiments to pilot-scale testing in real-world conditions. This will provide valuable data on the long-term stability and efficiency of the material in treating actual industrial wastewater or other pollutants.
The global market for bismuth is projected to experience steady growth, driven by its increasing use in various sectors, including pharmaceuticals and as a lead substitute in alloys. marketreportanalytics.com This growing demand for bismuth as a "green metal" underscores the importance of developing scalable and sustainable technologies for its application. nih.gov
Q & A
Basic: What are the standard laboratory synthesis methods for bismuth chromate hydroxide?
This compound is typically synthesized via controlled precipitation reactions. A common approach involves mixing bismuth nitrate (Bi(NO₃)₃) with sodium chromate (Na₂CrO₄) in an alkaline medium (e.g., NaOH or NH₄OH) to regulate hydroxide ion concentration. The pH must be carefully adjusted to avoid premature precipitation of bismuth hydroxide (Bi(OH)₃) or chromate hydrolysis. For instance, lead chromate analogs precipitate under acidic conditions but dissolve in hydroxide solutions to form plumbite complexes . Similar principles apply to this compound, where maintaining a pH range of 8–10 optimizes crystallization . Post-synthesis, vacuum filtration and thermal drying (60–80°C) are recommended to isolate the compound.
Basic: How do solubility properties of this compound influence its stability in aqueous systems?
The compound’s stability in aqueous environments depends on its solubility product (Ksp). While direct Ksp values for this compound are scarce, analogs like bismuth arsenate (Ksp = 4.43 × 10⁻¹⁰) and lead chromate (Ksp ~ 1.7 × 10⁻¹⁴) suggest low solubility in neutral water . However, solubility increases in acidic or strongly alkaline conditions due to ligand complexation (e.g., chromate converting to dichromate in acids or bismuth forming soluble hydroxo complexes in bases) . Researchers should characterize solubility experimentally using inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved ions under varying pH .
Advanced: What advanced techniques resolve structural ambiguities in this compound?
X-ray diffraction (XRD) is critical for determining crystallinity and phase purity. For nanostructured variants, pair distribution function (PDF) analysis complements XRD by resolving short-range order . Electron microscopy (SEM/TEM) with energy-dispersive X-ray spectroscopy (EDS) validates elemental composition and morphology . Vibrational spectroscopy (FTIR/Raman) identifies CrO₄²⁻ and Bi–O bonding modes, distinguishing between isolated chromate ions and polymeric structures . Computational modeling (DFT) can further predict stability and electronic properties, aiding in data interpretation .
Advanced: How can conflicting toxicity data for chromate-containing compounds be addressed in environmental studies?
Toxicity discrepancies often arise from coexisting ions (e.g., sulfate, nitrate) that modulate chromate bioavailability. A robust experimental design should include:
- Control groups with isolated chromate and bismuth species.
- Ion-selective electrodes or ICP-MS to monitor free chromate concentrations.
- Multivariate analysis (e.g., discriminant analysis) to isolate chromate-specific effects from confounding variables .
For example, Gemmel (1957) demonstrated that grouping samples by chromate content and applying discriminant analysis clarifies toxicity trends in mixed-ion systems .
Advanced: What methodologies quantify bismuth and chromate ions in heterogeneous systems?
Volumetric methods like iodometric titration are effective for chromate quantification, where excess KI reacts with Cr(VI) to liberate I₂, titrated with Na₂S₂O₃ . For bismuth, gravimetric analysis via precipitation as Bi(OH)₃ (followed by ignition to Bi₂O₃) provides high accuracy . Alternatively, ICP-MS offers simultaneous detection of both ions with detection limits <1 ppb. Calibration standards must account for matrix effects (e.g., hydroxide interference) .
Research Design: How to design experiments assessing the catalytic activity of this compound?
A systematic approach includes:
- Benchmarking : Compare catalytic performance against known catalysts (e.g., Bi₂O₃/Cr₂O₃ composites) under identical conditions (temperature, pH, substrate concentration).
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy or gas chromatography, varying catalyst loading (0.1–5 wt%).
- Surface analysis : Use BET surface area measurements and XPS to correlate activity with surface properties .
- Control experiments : Test chromate and bismuth hydroxides separately to identify synergistic effects.
Data Analysis: How to interpret conflicting spectroscopic data in oxide-hydroxide systems?
Contradictions in FTIR/Raman spectra (e.g., shifts in Cr–O stretching frequencies) may stem from:
- Polymorphism : Different crystalline phases (e.g., monoclinic vs. tetragonal) alter bond lengths.
- Surface hydration : Adsorbed water layers distort spectral features.
Mitigation strategies include: - Thermogravimetric analysis (TGA) : Quantify adsorbed water.
- In-situ spectroscopy : Collect data under controlled humidity/temperature .
- Reference standards : Compare with spectra of pure Bi(OH)₃ and K₂CrO₄ .
Methodological Pitfalls: What are common errors in replicating synthesis protocols?
- pH overshooting : Rapid NaOH addition causes localized precipitation of Bi(OH)₃. Use buffered solutions (e.g., NH₄OH/NH₄NO₃) for gradual pH adjustment .
- Incomplete washing : Residual nitrate or sodium ions alter solubility. Wash precipitates with deionized water until conductivity <5 µS/cm .
- Overlooking polymorphism : Annealing at 300–400°C may phase-transform the compound; document thermal history .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
